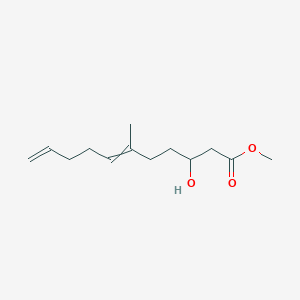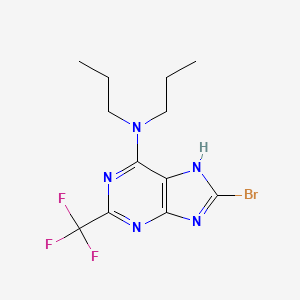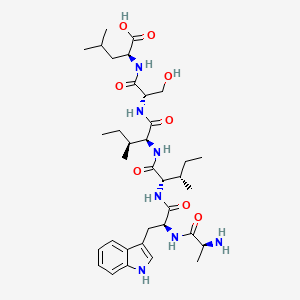![molecular formula C12H18N2O2 B14219986 Propan-2-yl [4-(dimethylamino)phenyl]carbamate CAS No. 629648-17-5](/img/structure/B14219986.png)
Propan-2-yl [4-(dimethylamino)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl [4-(dimethylamino)phenyl]carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [4-(dimethylamino)phenyl]carbamate typically involves the reaction of isopropyl chloroformate with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl [4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Propan-2-yl [4-(dimethylamino)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl [4-(dimethylamino)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The dimethylamino group may enhance binding affinity to certain receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl [4-(methylamino)phenyl]carbamate
- Propan-2-yl [4-(ethylamino)phenyl]carbamate
- Propan-2-yl [4-(dimethylamino)phenyl]urea
Uniqueness
Propan-2-yl [4-(dimethylamino)phenyl]carbamate is unique due to the presence of both the carbamate and dimethylamino groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and inhibitory effects, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
629648-17-5 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
propan-2-yl N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)16-12(15)13-10-5-7-11(8-6-10)14(3)4/h5-9H,1-4H3,(H,13,15) |
Clave InChI |
NDCISQGXTQTTRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)

![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)









![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
